An In-depth Technical Guide to the Chemical Properties of Ethylene Glycol Bis(bromoacetate)
An In-depth Technical Guide to the Chemical Properties of Ethylene Glycol Bis(bromoacetate)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties of ethylene glycol bis(bromoacetate), a bifunctional alkylating agent with applications in chemical synthesis and materials science. This document summarizes its known physical and chemical characteristics, provides a detailed experimental protocol for its synthesis, and discusses its reactivity.
Core Chemical Properties
Ethylene glycol bis(bromoacetate), also known as 1,2-bis(bromoacetoxy)ethane, is a diester of ethylene glycol and bromoacetic acid.[1][2] Its bifunctional nature, possessing two reactive bromoacetyl groups, makes it a valuable crosslinking agent and a building block in organic synthesis.
Physicochemical Data
A summary of the key physicochemical properties of ethylene glycol bis(bromoacetate) is presented in Table 1.
| Property | Value | Source |
| Molecular Formula | C₆H₈Br₂O₄ | [1][2] |
| Molecular Weight | 303.93 g/mol | [1] |
| CAS Number | 3785-34-0 | [1][2] |
| IUPAC Name | 2-(2-bromoacetyl)oxyethyl 2-bromoacetate | [1] |
| Boiling Point | 144-145 °C at 2 mmHg | [3] |
| Density | 1.8333 g/cm³ at 20 °C | [3] |
| Refractive Index (n_D^20) | 1.5077 | [3] |
| LogP | 1.09 | [2] |
Synthesis of Ethylene Glycol Bis(bromoacetate)
A detailed experimental protocol for the synthesis of ethylene glycol bis(bromoacetate) is outlined below, based on a patented procedure.[3]
Experimental Protocol
Materials:
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Chloroacetic acid (1 mol)
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Sodium bromide (1.3 mol)
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Sulfuric acid (1.3 mol)
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Ethylene glycol (0.5 mol)
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Toluene (200 g)
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Water (100 ml)
Procedure:
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In a suitable reaction vessel equipped with a stirrer, reflux condenser, and a dropping funnel, combine chloroacetic acid, sodium bromide, ethylene glycol, and toluene.
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To the stirred mixture, slowly add sulfuric acid, maintaining control over the reaction temperature.
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After the addition is complete, heat the mixture to reflux. The water formed during the reaction is removed azeotropically with toluene.
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Continue the reaction until the theoretical amount of water is collected.
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Cool the reaction mixture and wash it with water to remove any remaining inorganic salts and acids.
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The organic layer, containing the product, is then subjected to fractional distillation under reduced pressure to yield pure 1,2-bis-(bromoacetoxy)ethane.[3]
The synthesis can be visualized by the following reaction workflow:
Caption: Synthesis workflow for ethylene glycol bis(bromoacetate).
Spectroscopic Properties
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: Two main signals are expected. The protons of the ethylene glycol backbone (-O-CH₂-CH₂-O-) would likely appear as a singlet around 4.4-4.6 ppm. The methylene protons adjacent to the bromine atom in the bromoacetate groups (-C(=O)-CH₂-Br) are expected to produce a singlet around 3.8-4.0 ppm.
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¹³C NMR: Three distinct signals are anticipated. The carbonyl carbon of the ester groups is expected in the range of 165-170 ppm. The carbons of the ethylene glycol backbone should appear around 62-65 ppm, and the methylene carbons attached to the bromine atoms are predicted to be in the region of 25-30 ppm.
Infrared (IR) Spectroscopy
The IR spectrum of ethylene glycol bis(bromoacetate) is expected to show characteristic absorption bands for its functional groups. Based on the spectrum of the similar compound diethylene glycol bis-bromoacetate, the following key absorptions can be anticipated[4]:
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C=O Stretch (Ester): A strong absorption band around 1730-1750 cm⁻¹.
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C-O Stretch (Ester): Strong bands in the region of 1100-1300 cm⁻¹.
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C-Br Stretch: A band in the lower frequency region, typically around 500-600 cm⁻¹.
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C-H Stretch (Alkyl): Bands in the range of 2850-3000 cm⁻¹.
Reactivity and Applications
The chemical reactivity of ethylene glycol bis(bromoacetate) is dominated by the two bromoacetate functional groups. The presence of the electron-withdrawing carbonyl group activates the carbon-bromine bond, making it susceptible to nucleophilic substitution reactions. This property makes the molecule an effective bifunctional alkylating agent.
Crosslinking Applications
A primary application of ethylene glycol bis(bromoacetate) is as a crosslinking agent for polymers containing nucleophilic functional groups such as amines, thiols, or hydroxyls. The two bromoacetate moieties can react with these groups on different polymer chains, forming covalent linkages and creating a three-dimensional network. This crosslinking can significantly alter the physical properties of the material, such as its mechanical strength, swelling behavior, and thermal stability.
The general mechanism of crosslinking is depicted below:
Caption: General crosslinking reaction with a nucleophilic polymer.
This reactivity makes ethylene glycol bis(bromoacetate) a potentially useful tool in the development of hydrogels, resins, and other polymeric materials for various applications, including in the biomedical field for drug delivery systems and tissue engineering scaffolds.
References
- 1. Ethylene bromoacetate | C6H8Br2O4 | CID 19618 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Ethylene bromoacetate | SIELC Technologies [sielc.com]
- 3. US4123443A - Process for the preparation of bromoacetic acid and esters thereof - Google Patents [patents.google.com]
- 4. Diethylene glycol bis-bromoacetate [webbook.nist.gov]
